Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate
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Overview
Description
Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and catalysts like trimethylchlorosilane (TMSCl) for esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, including enzyme inhibition or activation . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar in structure but lacks the tetrahydrofuran ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protecting group but differ in their core structures.
Uniqueness
Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate is unique due to its combination of a Boc-protecting group, a methyl ester, and a tetrahydrofuran ring. This unique structure provides enhanced stability and reactivity, making it a valuable compound in synthetic and pharmaceutical chemistry.
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21) |
InChI Key |
JVIHECTYYDAIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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